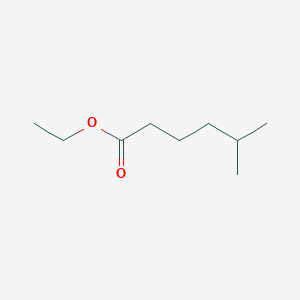

Ethyl 5-methylhexanoate

Description

Properties

IUPAC Name |

ethyl 5-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOGVGBBHBPFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283873 | |

| Record name | Ethyl 5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10236-10-9 | |

| Record name | NSC33948 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-Methylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl 5-methylhexanoate. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for the determination of key properties are also included, alongside a visualization of its common synthesis pathway.

Chemical Identity

| Identifier | Value |

| IUPAC Name | ethyl 5-methylhexanoate |

| Synonyms | 5-Methylhexanoic acid ethyl ester, Hexanoic acid, 5-methyl-, ethyl ester |

| CAS Number | 10236-10-9 |

| Molecular Formula | C₉H₁₈O₂[1] |

| Molecular Weight | 158.24 g/mol [1] |

| Chemical Structure | (Image of the chemical structure of ethyl 5-methylhexanoate) |

| SMILES | CCOC(=O)CCCC(C)C |

| InChI | InChI=1S/C9H18O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3 |

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 5-methylhexanoate is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Unit | Notes |

| Boiling Point | 176.49 - 182.7 | °C | at 760 mmHg |

| Density | 0.874 | g/cm³ | Predicted value. |

| Refractive Index | Not available | - | Experimentally determined value not found in the literature. |

| Solubility in Water | 117.8 | mg/L | at 25 °C (estimated). |

| Vapor Pressure | 1.09 | mmHg | at 25 °C. |

| Flash Point | 59.4 | °C | |

| logP (o/w) | 2.38 - 3.18 | - | Partition coefficient between octanol (B41247) and water. |

| Kovats Retention Index | 1064, 1072 | - | On a semi-standard non-polar column.[1] |

Synthesis Pathway: Fischer Esterification

Ethyl 5-methylhexanoate is commonly synthesized via the Fischer esterification of 5-methylhexanoic acid with ethanol (B145695) in the presence of an acid catalyst. This reversible reaction involves the nucleophilic attack of the alcohol on the protonated carboxylic acid.

Caption: Fischer esterification of 5-methylhexanoic acid.

Experimental Protocols

This section outlines the standard methodologies for determining the key physicochemical properties of liquid compounds like ethyl 5-methylhexanoate.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or a suitable high-boiling point liquid

Procedure:

-

A small amount of ethyl 5-methylhexanoate is placed into the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the Thiele tube or oil bath.

-

The apparatus is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.

-

The heating is stopped when a continuous and rapid stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on the analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried thoroughly. The pycnometer filled with water is weighed (m₂).

-

The pycnometer is emptied, dried, and then filled with ethyl 5-methylhexanoate.

-

The same procedure of thermal equilibration and volume adjustment is followed, and the pycnometer filled with the sample liquid is weighed (m₃).

-

The density (ρ) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper

-

Standard calibration liquid (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard liquid of known refractive index.

-

The prism of the refractometer is cleaned with a suitable solvent and dried with soft tissue paper.

-

A few drops of ethyl 5-methylhexanoate are placed on the surface of the prism using a dropper.

-

The prism is closed, and the sample is allowed to come to the desired temperature, which is maintained by the circulating water bath.

-

The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

-

The handwheel is turned to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

If a colored fringe is observed, the compensator is adjusted to sharpen the boundary line.

-

The refractive index is read directly from the scale. The measurement is typically repeated for accuracy.

References

The Elusive Presence of Ethyl 5-Methylhexanoate in Flora: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methylhexanoate is a fatty acid ethyl ester with the chemical formula C9H18O2. While the analysis of volatile organic compounds in fruits and plants is a mature field of study, literature on the natural occurrence of ethyl 5-methylhexanoate is notably scarce. Extensive searches of scientific databases and literature have yielded no specific quantitative data or detailed experimental protocols for the identification and quantification of ethyl 5-methylhexanoate in fruits and plants.

This guide will address this knowledge gap by first confirming the lack of available data for ethyl 5-methylhexanoate. Subsequently, as a proxy to fulfill the informational requirements of researchers in this domain, this guide will provide a comprehensive overview of a closely related and well-documented compound: ethyl hexanoate (B1226103) . Ethyl hexanoate is a common and significant contributor to the aroma profile of numerous fruits. The methodologies and data presented for ethyl hexanoate can serve as a foundational framework for any future investigation into the presence of ethyl 5-methylhexanoate.

Part 1: The Search for Ethyl 5-Methylhexanoate

Despite a thorough review of scientific literature, no peer-reviewed articles or databases were identified that report the natural occurrence and concentration of ethyl 5-methylhexanoate in fruits or plants. This suggests that if this compound is present, it is likely in trace amounts that have not been the focus of major analytical studies, or it may be an uncommon ester in the plant kingdom.

Part 2: Ethyl Hexanoate – A Common Fruit Ester

In contrast to the lack of data for its methylated counterpart, ethyl hexanoate is a well-characterized volatile compound found in a wide variety of fruits, contributing to their characteristic sweet and fruity aromas.

Data Presentation: Quantitative Occurrence of Ethyl Hexanoate

The following table summarizes the quantitative data for ethyl hexanoate found in various fruits as reported in the scientific literature.

| Fruit Species | Cultivar/Variety | Concentration (µg/kg) | Analytical Method | Reference |

| Pineapple (Ananas comosus) | Tainong No. 6 | 8.35 | HS-SPME-GC-MS | [1] |

| Pineapple (Ananas comosus) | Smooth Cayenne (Pulp) | 106.21 | HS-SPME-GC-MS | [2] |

| Pineapple (Ananas comosus) | Smooth Cayenne (Core) | 48.42 | HS-SPME-GC-MS | [2] |

| Strawberry (Fragaria × ananassa) | Seolhyang | Present (not quantified) | HS-SPME-GC-MS | [3] |

| Guava (Psidium guajava) | Not specified | Major odorant (not quantified) | Not specified | [4] |

Note: The concentrations of volatile compounds can vary significantly based on factors such as cultivar, ripeness, growing conditions, and storage.

Experimental Protocols

The primary method for the analysis of ethyl hexanoate and other volatile esters in fruits is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Fresh fruit samples are homogenized or juiced.

-

A known quantity of the homogenate or juice (e.g., 5 g) is placed in a sealed headspace vial.

-

Often, an internal standard is added for accurate quantification.

-

The vial is then incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 30-60 minutes) to allow volatile compounds to equilibrate in the headspace.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the sample vial.

-

Volatile compounds adsorb onto the fiber.

-

The fiber is then retracted and introduced into the injector of the gas chromatograph.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: The volatile compounds are thermally desorbed from the SPME fiber in the hot injector port of the GC.

-

Gas Chromatograph: The desorbed compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polar capillary column). The oven temperature is programmed to ramp up over time to facilitate separation.

-

Mass Spectrometer: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparing it to a spectral library (e.g., NIST).

-

Quantification: The concentration of each compound is determined by integrating the area of its corresponding chromatographic peak and comparing it to the peak area of the internal standard.

Mandatory Visualization

The following diagrams illustrate the general workflow and key concepts in the analysis of fruit volatiles.

Caption: General experimental workflow for the analysis of volatile compounds in fruits.

Caption: Simplified biosynthetic pathway of ethyl hexanoate in plants.

Conclusion

While the natural occurrence of ethyl 5-methylhexanoate in fruits and plants remains unconfirmed in the current scientific literature, the study of related esters like ethyl hexanoate provides a robust framework for future research. The analytical techniques, particularly HS-SPME-GC-MS, are highly sensitive and capable of identifying and quantifying a wide range of volatile compounds. Researchers interested in investigating the presence of ethyl 5-methylhexanoate are encouraged to employ these established methods. Any positive identification of this compound would be a valuable contribution to the field of flavor and fragrance chemistry.

References

- 1. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to Ethyl 5-Methylhexanoate: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl 5-methylhexanoate, a fatty acid ester with potential applications in the pharmaceutical sciences. This document covers its fundamental chemical properties, detailed synthetic and analytical protocols, and explores its relevance in the context of drug development, particularly as a potential intermediate and its relation to the broader class of fatty acid esters used in drug delivery systems.

Core Compound Identification

-

IUPAC Name: ethyl 5-methylhexanoate

-

CAS Number: 10236-10-9[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of ethyl 5-methylhexanoate is presented below. This data is crucial for its identification, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Boiling Point | 182.7 °C (at 750 Torr) | |

| Density | 0.874 ± 0.06 g/cm³ (Predicted) | |

| XLogP3 | 2.6 | |

| ¹H NMR | Predicted chemical shifts and multiplicities. | |

| ¹³C NMR | Predicted chemical shifts. | [1] |

| Mass Spectrometry (GC-MS) | Key fragmentation patterns. | [1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands. | [1] |

Synthesis of Ethyl 5-Methylhexanoate

The most common and straightforward method for the synthesis of ethyl 5-methylhexanoate is the Fischer esterification of 5-methylhexanoic acid with ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure for Fischer esterification and can be adapted for the synthesis of ethyl 5-methylhexanoate.

Materials:

-

5-methylhexanoic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, combine 5-methylhexanoic acid and a 3-5 fold molar excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and wash with a 5% aqueous sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. Repeat the washing until no more effervescence is observed.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude ethyl 5-methylhexanoate can be purified by fractional distillation under reduced pressure.

Synthesis workflow for ethyl 5-methylhexanoate.

Analytical Characterization

Detailed analytical methods are essential for confirming the identity and purity of the synthesized ethyl 5-methylhexanoate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like ethyl 5-methylhexanoate.

Experimental Protocol:

-

Sample Preparation: Dilute a small amount of the purified ester in a suitable solvent such as hexane (B92381) or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

References

Molecular formula and weight of ethyl 5-methylhexanoate.

This guide provides an overview of the fundamental physicochemical properties of ethyl 5-methylhexanoate, a fatty acid ester. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Data Summary

The core molecular properties of ethyl 5-methylhexanoate are summarized in the table below for easy reference and comparison.

| Parameter | Value | Source |

| Molecular Formula | C9H18O2 | [1][2][3][4][5] |

| Molecular Weight | 158.24 g/mol | [1][2][4][5] |

Experimental Protocols

The determination of the molecular formula and weight of a compound like ethyl 5-methylhexanoate typically involves a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a primary technique used to determine the accurate mass of a molecule. From the accurate mass, the elemental composition can be deduced, leading to the molecular formula. The process involves ionizing the sample and then separating the ions based on their mass-to-charge ratio.

Elemental Analysis: This method provides the percentage composition of the individual elements (carbon, hydrogen, and oxygen) in the compound. These percentages are then used to empirically determine the simplest whole-number ratio of atoms in the compound, which can be used to deduce the molecular formula in conjunction with the molecular weight obtained from mass spectrometry.

Visual Representation

The following diagram illustrates the relationship between the compound and its fundamental molecular properties.

Caption: Molecular properties of ethyl 5-methylhexanoate.

References

- 1. lookchem.com [lookchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Ethyl 5-methylhexanoate [webbook.nist.gov]

- 4. Ethyl 5-methylhexanoate | C9H18O2 | CID 234290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 5-methylhexanoate (CAS 10236-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Technical Guide to the Spectroscopic Analysis of Ethyl 5-methylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data for ethyl 5-methylhexanoate (C₉H₁₈O₂), a fatty acid ethyl ester. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Chemical Structure

Ethyl 5-methylhexanoate is an ester with the following structure:

CH₃CH(CH₃)CH₂CH₂CH₂COOCH₂CH₃

This structure consists of a nine-carbon chain with a methyl branch at the 5-position and an ethyl ester functional group.

Spectroscopic Data

The following sections present the expected spectroscopic data for ethyl 5-methylhexanoate in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here are predicted values based on established chemical shift correlations for similar aliphatic esters.

Table 1: Predicted ¹H NMR Data for Ethyl 5-methylhexanoate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~2.28 | Triplet (t) | 2H | -CH₂ COO- |

| ~1.63 | Multiplet (m) | 2H | -CH₂CH₂ COO- |

| ~1.51 | Multiplet (m) | 1H | -CH (CH₃)₂ |

| ~1.18 | Multiplet (m) | 2H | -CH₂CH₂ CH(CH₃)₂ |

| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ |

| ~0.88 | Doublet (d) | 6H | -CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Data for Ethyl 5-methylhexanoate (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~173.8 | C =O |

| ~60.3 | -OC H₂CH₃ |

| ~38.4 | -C H₂CH(CH₃)₂ |

| ~34.3 | -C H₂COO- |

| ~27.9 | -C H(CH₃)₂ |

| ~25.0 | -CH₂C H₂COO- |

| ~22.6 | -CH(C H₃)₂ |

| ~14.3 | -OCH₂C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For ethyl 5-methylhexanoate, the key absorptions are characteristic of a saturated aliphatic ester.

Table 3: Characteristic IR Absorption Bands for Ethyl 5-methylhexanoate

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2958 - 2870 | Strong | C-H stretch | Alkane (CH, CH₂, CH₃) |

| 1738 | Strong | C=O stretch | Ester |

| 1465, 1375 | Medium | C-H bend | Alkane (CH₂, CH₃) |

| 1240 | Strong | C-O stretch (asymmetric) | Ester |

| 1175 | Strong | C-O stretch (symmetric) | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below is based on electron ionization (EI) mass spectra.[1][2]

Table 4: Key Mass Spectrometry Data for Ethyl 5-methylhexanoate

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 158 | ~5 | [M]⁺ (Molecular Ion) |

| 113 | ~15 | [M - OCH₂CH₃]⁺ |

| 88 | 100 | [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 73 | ~17 | [COOCH₂CH₃]⁺ |

| 69 | ~26 | [C₅H₉]⁺ |

| 43 | ~35 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

This protocol is for acquiring both ¹H and ¹³C NMR spectra.[3]

-

Sample Preparation:

-

Accurately weigh 5-25 mg of ethyl 5-methylhexanoate for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Use a pulse angle of 90° and a relaxation delay of 5-10 seconds to ensure accurate integration.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Optionally, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy Protocol

This protocol is suitable for a liquid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.[4][5]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with isopropanol (B130326) and a soft tissue if necessary.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a single drop of ethyl 5-methylhexanoate directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the major peaks corresponding to the key functional groups.

-

Mass Spectrometry (MS) Protocol

This protocol describes the analysis of a volatile liquid ester using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[6]

-

Sample Preparation:

-

Prepare a dilute solution of ethyl 5-methylhexanoate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

-

GC-MS Instrument Setup:

-

Injector: Set to a temperature of ~250°C. Use a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.

-

GC Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polysiloxane phase).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) for 2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.

-

MS Interface: Set the transfer line temperature to ~280°C.

-

Ion Source: Use electron ionization (EI) at 70 eV. Set the ion source temperature to ~230°C.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data. The total ion chromatogram (TIC) will show the retention time of the compound.

-

Extract the mass spectrum from the corresponding chromatographic peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Visualization of Spectroscopic Workflows and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the fragmentation pattern of ethyl 5-methylhexanoate.

Caption: General workflow for spectroscopic analysis of a liquid organic compound.

Caption: Proposed key fragmentation pathways for ethyl 5-methylhexanoate in EI-MS.

References

- 1. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. CASPRE [caspre.ca]

- 6. orgchemboulder.com [orgchemboulder.com]

Technical Guide: Physicochemical Properties of Ethyl 5-Methylhexanoate

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Boiling Point and Vapor Pressure of Ethyl 5-Methylhexanoate

This document provides a comprehensive technical overview of the boiling point and vapor pressure of ethyl 5-methylhexanoate (CAS No: 10236-10-9). It includes collated physicochemical data, detailed experimental protocols for property determination, and logical diagrams to illustrate core concepts.

Physicochemical Data

Ethyl 5-methylhexanoate is a fatty acid ester with the molecular formula C9H18O2.[1] Its volatility is characterized by its boiling point and vapor pressure, critical parameters for its purification, handling, and application in various chemical processes.

Summary of Quantitative Data

The following table summarizes the reported boiling point and vapor pressure for ethyl 5-methylhexanoate. It is important to note that some values are estimated.

| Property | Value | Conditions | Source |

| Boiling Point | 176.5 °C | at 760 mmHg | LookChem[2] |

| 176.49 °C | at 760 mmHg (estimated) | The Good Scents Company[3] | |

| 182.7 °C | at 750 Torr | ECHEMI[1] | |

| Vapor Pressure | 1.09 mmHg | at 25 °C | LookChem[2] |

| 1.09 mmHg | at 25 °C (estimated) | The Good Scents Company[3] |

Core Concepts: The Relationship Between Temperature, Vapor Pressure, and Boiling

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor is in thermodynamic equilibrium with the condensed phase in a closed system.[4] This pressure increases non-linearly with temperature, a relationship often described by the Clausius-Clapeyron relation.[5] The normal boiling point is the specific temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (760 mmHg or 1 atm).[5] At this temperature, the liquid has sufficient energy to form vapor bubbles throughout its bulk.

Caption: Logical flow from temperature increase to reaching the boiling point.

Experimental Protocols

Accurate determination of boiling point and vapor pressure is essential for characterizing a substance. The following sections describe common experimental methodologies applicable to organic esters like ethyl 5-methylhexanoate.

Boiling Point Determination

The boiling point can be determined using several methods, depending on the amount of sample available.

Method 1: Thiele Tube Method (Microscale)

This method is ideal for small sample quantities (< 0.5 mL).[6]

-

Apparatus Setup: A small sample vial (e.g., a Durham tube) is filled halfway with the liquid sample. A capillary tube, sealed at one end, is inverted and placed (open end down) into the vial. This assembly is attached to a thermometer and placed in a Thiele tube containing high-boiling mineral oil.[6]

-

Procedure:

-

Gently heat the side arm of the Thiele tube.[6]

-

As the temperature rises, air trapped in the capillary tube will expand and exit.

-

Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tip. This indicates that the sample's vapor has replaced the air and is now exiting.[6]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and liquid is drawn back into the capillary tube. At this moment, the external pressure equals the vapor pressure of the sample.[7]

-

-

Data Recording: Record the temperature and the ambient barometric pressure.

Caption: Workflow for boiling point determination using the Thiele tube method.

Method 2: Distillation Method

This method is suitable when a larger quantity of the sample (at least 5 mL) is available and purification is also desired.[6]

-

Apparatus Setup: A standard simple distillation apparatus is assembled.

-

Procedure: The sample is heated in the distilling flask. The temperature is monitored as the vapor rises and bathes the thermometer bulb.

-

Data Recording: The boiling point is the stable, highest temperature observed on the thermometer during the distillation of the bulk of the material.[6]

Vapor Pressure Determination

The experimental determination of vapor pressure can be challenging, especially at low pressures (< 1 kPa), where measurements are prone to systematic errors.[8]

Method: Static Method

The direct static measurement is a universal technique that can be used over a wide pressure range.[8]

-

Principle: The procedure involves purifying the test substance, isolating it in a container, evacuating any foreign gas, and then measuring the equilibrium pressure of the gaseous phase at a specific, controlled temperature.[5]

-

Procedure:

-

Sample Preparation: The sample of ethyl 5-methylhexanoate is thoroughly degassed to remove any dissolved volatile impurities (e.g., air).

-

Measurement: The degassed sample is placed in a thermostated vessel connected to a pressure-measuring device (manometer).

-

Equilibration: The system is allowed to reach thermal and phase equilibrium at a set temperature.

-

Data Recording: The pressure reading at equilibrium is recorded as the vapor pressure at that temperature. The process is repeated at several different temperatures to generate a vapor pressure curve.

-

Caption: Generalized workflow for vapor pressure measurement using the static method.

Safety and Handling

Ethyl 5-methylhexanoate is classified as a flammable liquid and vapor.[1][9] It is reported to cause skin and eye irritation and may cause respiratory irritation.[9]

-

Handling: Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves and safety goggles.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[10]

-

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[10]

References

- 1. echemi.com [echemi.com]

- 2. lookchem.com [lookchem.com]

- 3. ethyl 5-methyl hexanoate, 10236-10-9 [thegoodscentscompany.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Vapor pressure - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. vscht.cz [vscht.cz]

- 9. Ethyl 5-methylhexanoate | C9H18O2 | CID 234290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. zycz.cato-chem.com [zycz.cato-chem.com]

- 11. echemi.com [echemi.com]

Solubility Profile of Ethyl 5-Methylhexanoate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility of Ethyl 5-Methylhexanoate

Based on the principle of "like dissolves like," esters such as ethyl 5-methylhexanoate, which possess both a polar ester group and a nonpolar alkyl chain, are generally soluble in a wide range of organic solvents. The branched nature of the hexanoate (B1226103) chain may slightly influence its packing and interaction with solvent molecules.

The expected solubility of ethyl 5-methylhexanoate in several common organic solvents is summarized in the table below. "Miscible" indicates that the two liquids will mix in all proportions to form a single phase.

| Solvent | Chemical Formula | Polarity | Predicted Solubility |

| Ethanol | C₂H₅OH | Polar | Miscible |

| Methanol | CH₃OH | Polar | Miscible |

| Acetone | (CH₃)₂CO | Polar Aprotic | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Relatively Nonpolar | Miscible |

| Hexane | C₆H₁₄ | Nonpolar | Soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Miscible |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following details a common method for determining the solubility of a liquid solute, like ethyl 5-methylhexanoate, in an organic solvent.

Objective: To determine the concentration of ethyl 5-methylhexanoate in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

Ethyl 5-methylhexanoate (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

-

Syringes and syringe filters (chemically resistant)

Procedure:

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of ethyl 5-methylhexanoate to a known volume of the chosen organic solvent.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature for at least 12 hours to allow the undissolved ester to settle.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter to remove any suspended micro-droplets of the undissolved ester.

-

Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or other suitable analytical method to determine the concentration of ethyl 5-methylhexanoate.

-

Data Analysis: Calculate the solubility as the concentration of the ester in the saturated solution, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Replicates: Repeat the experiment at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Navigating the Separation: A Technical Guide to the Kovats Retention Index of Ethyl 5-Methylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the Kovats Retention Index (RI) of ethyl 5-methylhexanoate, a key parameter in gas chromatography (GC) for compound identification and characterization. By converting retention times into system-independent constants, the Kovats index allows for reliable comparison of data across different laboratories and analytical setups. This guide provides available RI data for ethyl 5-methylhexanoate on various GC columns, a detailed experimental protocol for its determination, and visualizations to clarify the underlying principles and workflows.

Understanding the Kovats Retention Index

Developed by Ervin Kováts, the retention index system provides a standardized method for reporting gas chromatographic data.[1] It relates the retention time of an analyte to the retention times of a series of n-alkane standards. The Kovats RI of a compound is a logarithmic interpolation of its retention time between two bracketing n-alkanes.[1] For temperature-programmed GC, which is commonly used for analyzing a wide range of compounds, the calculation is a linear interpolation.[2] This normalization minimizes the influence of variables such as column length, film thickness, diameter, and carrier gas flow rate, making the RI a more robust value than the retention time alone.[1]

Data Presentation: Kovats RI of Ethyl 5-Methylhexanoate

The Kovats Retention Index of a compound is highly dependent on the polarity of the stationary phase of the GC column. Non-polar columns primarily separate compounds based on their boiling points, while polar columns introduce additional interactions based on the analyte's functional groups.

The following table summarizes the available experimental Kovats retention index data for ethyl 5-methylhexanoate.

| Compound Name | Column Type | Stationary Phase | Kovats Retention Index (I) |

| Ethyl 5-methylhexanoate | Non-polar (Capillary) | Polydimethyl siloxane with 5% Phenyl groups | 1064[3] |

| Ethyl 5-methylhexanoate | Non-polar (Capillary) | Polydimethyl siloxane with 5% Phenyl groups | 1072[3] |

Note: Extensive searches for experimentally determined Kovats retention indices of ethyl 5-methylhexanoate on polar stationary phases (e.g., polyethylene (B3416737) glycol) did not yield specific data in the reviewed literature and databases. However, it is a well-established principle in gas chromatography that polar compounds exhibit significantly higher retention indices on polar columns compared to non-polar columns due to stronger analyte-stationary phase interactions.

Experimental Protocol: Determination of Kovats Retention Index

This section outlines a detailed methodology for the determination of the Kovats Retention Index of ethyl 5-methylhexanoate.

1. Materials and Reagents:

-

Analyte: Ethyl 5-methylhexanoate (high purity)

-

Solvent: Hexane or other suitable volatile solvent (GC grade)

-

n-Alkane Standard Mix: A certified mixture of homologous n-alkanes (e.g., C8-C20 or a wider range depending on the expected elution of the analyte) dissolved in a suitable solvent.

2. Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

GC Columns:

-

Non-polar: e.g., DB-5 (5%-phenyl)-methylpolysiloxane, HP-5ms, or equivalent.

-

Polar: e.g., DB-WAX, Carbowax 20M (polyethylene glycol), or equivalent.

-

-

Autosampler or manual injection syringe.

-

Data acquisition and processing software.

3. Sample Preparation:

-

Analyte Solution: Prepare a dilute solution of ethyl 5-methylhexanoate in the chosen solvent (e.g., 100 ppm).

-

n-Alkane Solution: Use the certified n-alkane standard mix as provided or dilute if necessary.

-

Co-injection (Optional but Recommended): Prepare a solution containing both the ethyl 5-methylhexanoate and the n-alkane standard mix. This minimizes variability between injections.

4. Gas Chromatographic Conditions (Example Parameters):

| Parameter | Non-Polar Column (e.g., DB-5) | Polar Column (e.g., DB-WAX) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C | 250 °C |

| Injection Volume | 1 µL | 1 µL |

| Split Ratio | 50:1 | 50:1 |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | 50 °C (hold 2 min), ramp to 230 °C at 8 °C/min, hold 5 min |

| Detector Temp. | FID: 280 °C | FID: 250 °C |

5. Analytical Procedure:

-

System Equilibration: Condition the GC column according to the manufacturer's instructions to ensure a stable baseline.

-

Blank Injection: Inject the pure solvent to ensure no interfering peaks are present.

-

n-Alkane Analysis: Inject the n-alkane standard mix to determine the retention times of each n-alkane.

-

Analyte Analysis: Inject the ethyl 5-methylhexanoate solution.

-

Data Acquisition: Record the chromatograms for both the n-alkane and the analyte runs.

6. Calculation of Kovats Retention Index:

The Kovats Retention Index (I) for a temperature-programmed analysis is calculated using the following formula[2]:

I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

Where:

-

I is the Kovats Retention Index of the analyte.

-

n is the carbon number of the n-alkane eluting immediately before the analyte.

-

t_x is the retention time of the analyte.

-

t_n is the retention time of the n-alkane with carbon number 'n'.

-

t_{n+1} is the retention time of the n-alkane eluting immediately after the analyte.

Visualizations

To further clarify the concepts and procedures, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for Kovats Retention Index determination.

Caption: Factors influencing the Kovats Retention Index.

References

Synthesis Pathways for Novel Branched-Chain Esters: A Technical Guide to Ethyl 5-Methylhexanoate Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for the novel branched-chain ester, ethyl 5-methylhexanoate. This document outlines detailed methodologies for both chemical and enzymatic synthesis routes, presenting quantitative data in structured tables for comparative analysis. Furthermore, visual representations of the reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the synthesis processes.

Introduction

Ethyl 5-methylhexanoate is a branched-chain ester with potential applications in the flavor and fragrance industry, as well as a building block in the synthesis of more complex molecules for pharmaceuticals and specialty chemicals. Its branched structure can impart unique properties such as lower melting points and altered solubility compared to its linear counterparts. This guide explores the two principal methods for its synthesis: the classic Fischer-Speier esterification and the increasingly popular enzymatic synthesis, offering a greener alternative.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. In the case of ethyl 5-methylhexanoate, this involves the reaction of 5-methylhexanoic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible and driven to completion by removing the water produced, often through azeotropic distillation with a Dean-Stark apparatus, or by using a large excess of the alcohol reactant.

Reaction Pathway

Caption: Fischer-Speier esterification of 5-methylhexanoic acid.

Experimental Protocol (Adapted from general Fischer Esterification procedures)

Materials:

-

5-methylhexanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Toluene (for azeotropic removal of water, optional)

-

Dean-Stark apparatus (optional)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 5-methylhexanoic acid (1.0 eq) and a significant excess of anhydrous ethanol (e.g., 5-10 eq).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser (and a Dean-Stark trap if using toluene) and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution will occur.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude ethyl 5-methylhexanoate can be purified by fractional distillation.

Quantitative Data

| Parameter | Value/Range | Reference |

| Reactant Ratio (Acid:Alcohol) | 1:5 to 1:10 | General Fischer Esterification |

| Catalyst Loading (H₂SO₄) | 10-20 mol% | General Fischer Esterification |

| Reaction Temperature | Reflux temperature of ethanol (~78°C) | General Fischer Esterification |

| Reaction Time | 4-12 hours | General Fischer Esterification |

| Typical Yield | 60-80% | General Fischer Esterification |

Note: The yield is highly dependent on the efficiency of water removal.

Enzymatic Synthesis

Enzymatic synthesis of esters, particularly using lipases, has gained significant attention as a more sustainable and selective alternative to chemical methods. Lipases can catalyze esterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. For the synthesis of ethyl 5-methylhexanoate, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is a suitable catalyst.

Reaction Pathway

An In-depth Technical Guide to the Biological Activity and Potential Applications of Branched-Chain Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acid esters (BCFA esters) represent a diverse class of lipids with significant, yet not fully explored, therapeutic potential. Characterized by methyl branches along their fatty acid chains, these esters exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Their unique structural properties influence their interaction with cellular membranes and signaling pathways, making them promising candidates for drug development. This technical guide provides a comprehensive overview of the biological activities of BCFA esters, detailing the underlying molecular mechanisms, presenting available quantitative data on their efficacy, and offering detailed experimental protocols for their synthesis and biological evaluation. The information herein is intended to serve as a valuable resource for researchers investigating the therapeutic applications of these bioactive lipids.

Introduction

Branched-chain fatty acids (BCFAs) are naturally occurring fatty acids found in various sources, including bacteria, marine organisms, and ruminant-derived products. Their esterified counterparts, BCFA esters, are often the subject of research due to their increased stability and amenability to analytical techniques. These molecules have garnered significant interest for their diverse biological activities, which are largely attributed to their unique branched structure that alters their physicochemical properties compared to their straight-chain counterparts. This guide will delve into the core biological activities of BCFA esters, their mechanisms of action, and their potential as therapeutic agents.

Core Biological Activities and Mechanisms of Action

BCFA esters have demonstrated a spectrum of biological effects, positioning them as intriguing molecules for therapeutic development. Their primary activities include anti-inflammatory, antimicrobial, and cytotoxic properties.

Anti-inflammatory Activity

BCFA esters have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] A primary mechanism of their anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).

BCFA esters can interfere with this cascade, leading to a reduction in the production of inflammatory mediators.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. PPARα, in particular, is a key regulator of fatty acid oxidation. Some fatty acids and their derivatives can act as ligands for PPARα, modulating its activity. While direct quantitative data for BCFA esters is still emerging, their structural similarity to endogenous PPAR ligands suggests they may also modulate this pathway.

Antimicrobial Activity

BCFA esters have demonstrated activity against a range of bacteria, including pathogenic strains like Staphylococcus aureus and Escherichia coli. The proposed mechanism of action involves the disruption of the bacterial cell membrane. The branched nature of the fatty acid chain is thought to alter membrane fluidity and integrity, leading to leakage of cellular contents and ultimately cell death.

Cytotoxic Activity

Several studies have highlighted the cytotoxic potential of BCFA esters against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. The exact mechanisms are still under investigation but are thought to involve the induction of apoptosis.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of various branched-chain fatty acid esters. It is important to note that research in this area is ongoing, and the data is not yet exhaustive.

Table 1: Anti-inflammatory Activity of BCFA Esters

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |

| Methyl Palmitate | LPS-induced TNF-α release | Rat | - | [1][2] |

| Ethyl Palmitate | LPS-induced TNF-α release | Rat | - | [1][2] |

| iso-C15:0 Methyl Ester | Nitric Oxide Inhibition | Macrophages | Data not available | - |

| anteiso-C15:0 Methyl Ester | Nitric Oxide Inhibition | Macrophages | Data not available | - |

| iso-C17:0 Ethyl Ester | Nitric Oxide Inhibition | Macrophages | Data not available | - |

| anteiso-C17:0 Ethyl Ester | Nitric Oxide Inhibition | Macrophages | Data not available | - |

| Note: Specific IC50/EC50 values for many BCFA esters are not yet widely published and represent a key area for future research. |

Table 2: Antimicrobial Activity of BCFA Esters

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Methyl laurate | S. aureus | 125 | [3] |

| Methyl laurate | B. subtilis | 125 | [3] |

| Ethyl laurate | S. aureus | Data not available | - |

| Ethyl laurate | E. coli | Data not available | - |

| Methyl myristate | S. aureus | >1000 | [4] |

| Methyl myristate | E. coli | >1000 | [4] |

| Note: Data for a broader range of BCFA esters is needed. |

Table 3: Cytotoxic Activity of BCFA Esters

| Compound | Cell Line | CC50 / IC50 (µM) | Reference |

| Methyl-branched oleic acid ester | MCF-7 (Breast) | Data not available | - |

| Phenyl-branched oleic acid ester | MCF-7 (Breast) | 48 ppm | [4] |

| Phenyl-branched oleic acid ester | HT-29 (Colon) | 48 ppm | [4] |

| iso-C15:0 Methyl Ester | HepG2 (Liver) | Data not available | - |

| anteiso-C15:0 Methyl Ester | A549 (Lung) | Data not available | - |

| Note: Further studies are required to establish a comprehensive dataset of the cytotoxic potential of various BCFA esters. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of BCFA esters and for key experiments to evaluate their biological activity.

Synthesis of Branched-Chain Fatty Acid Esters

4.1.1. Lipase-Catalyzed Esterification

This method offers a green and efficient approach for synthesizing BCFA esters.

-

Materials:

-

Branched-chain fatty acid (e.g., iso-palmitic acid, anteiso-stearic acid)

-

Alcohol (e.g., methanol, ethanol, propanol)

-

Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica)

-

Anhydrous hexane (B92381) (or other suitable organic solvent)

-

Molecular sieves (3Å)

-

Shaking incubator

-

Rotary evaporator

-

-

Procedure:

-

In a sealed reaction vessel, dissolve the branched-chain fatty acid (1 mmol) and the alcohol (3 mmol, 3-fold molar excess) in 10 mL of anhydrous hexane.

-

Add immobilized lipase (e.g., 10% w/w of total substrates) and molecular sieves to the reaction mixture to remove water produced during the reaction.

-

Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction reaches completion (or equilibrium), stop the reaction by filtering out the immobilized lipase.

-

Wash the lipase with fresh solvent to reuse in subsequent reactions.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude BCFA ester.

-

Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.

-

Assessment of Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

BCFA ester stock solutions (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the BCFA ester for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production. Include a negative control (cells with no LPS or treatment) and a positive control (cells with LPS and vehicle).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Prepare a nitrite standard curve using sodium nitrite (0-100 µM).

-

Add 50 µL of Griess Reagent Part A to each well containing the supernatant or standard.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples using the standard curve and determine the percentage of nitric oxide inhibition.

-

Structure-Activity Relationships

The biological activity of BCFA esters is intricately linked to their chemical structure. Key structural features that influence their activity include the position and number of methyl branches, the length of the fatty acid chain, and the nature of the ester group.

References

- 1. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Ethyl 5-Methylhexanoate via Fischer Esterification

Introduction

Ethyl 5-methylhexanoate is an ester recognized for its characteristic fruity and pineapple-like aroma, making it a valuable compound in the flavor and fragrance industries. It also serves as a versatile intermediate in the synthesis of more complex organic molecules. This document provides a detailed protocol for the laboratory-scale synthesis of ethyl 5-methylhexanoate through the Fischer esterification of 5-methylhexanoic acid with ethanol, utilizing a strong acid catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative data for the chemical synthesis of ethyl 5-methylhexanoate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Molar Amount (mmol) | Volume/Mass |

| 5-Methylhexanoic Acid | C₇H₁₄O₂ | 130.18[1][2] | 216[3][4] | 0.912[1] | 50.0 | 6.51 g (7.14 mL) |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | 0.789 | 500 | 23.04 g (29.20 mL) |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 337 | 1.84 | ~5 | ~0.27 mL |

| Ethyl 5-Methylhexanoate | C₉H₁₈O₂ | 158.24[5][6][7] | 176.5[5][8] | 0.874[5] | 50.0 (Theoretical) | 7.91 g (9.05 mL) |

Experimental Protocol

Materials:

-

5-Methylhexanoic acid (C₇H₁₄O₂, ≥98%)

-

Ethanol (C₂H₅OH, absolute, ≥99.5%)

-

Sulfuric acid (H₂SO₄, concentrated, 98%)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (100 mL)

-

Distillation apparatus (simple or fractional)

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 6.51 g (7.14 mL, 50.0 mmol) of 5-methylhexanoic acid.

-

Addition of Reagents: In the flask, add 29.20 mL (23.04 g, 500 mmol) of absolute ethanol. Swirl the flask gently to mix the contents.

-

Catalyst Addition: Carefully and slowly add approximately 0.27 mL (~5 mmol) of concentrated sulfuric acid to the mixture. Caution: The addition of sulfuric acid is exothermic.

-

Reflux: Attach the reflux condenser to the round-bottom flask and ensure a steady flow of cold water through the condenser. Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux with stirring for 2-3 hours.

-

Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a 100 mL separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

20 mL of deionized water.

-

20 mL of saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.

-

20 mL of deionized water.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and purify the crude ethyl 5-methylhexanoate by distillation. Collect the fraction boiling at approximately 176-178°C.

-

Characterization: The final product can be characterized by techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Diagrams

Caption: Experimental workflow for the synthesis of ethyl 5-methylhexanoate.

Caption: Reaction scheme for the Fischer esterification of ethyl 5-methylhexanoate.

References

- 1. 5-Methylhexanoic acid | C7H14O2 | CID 12344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-methylhexanoic acid [webbook.nist.gov]

- 3. Showing Compound 5-Methylhexanoic acid (FDB008226) - FooDB [foodb.ca]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. Ethyl 5-methylhexanoate [webbook.nist.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. ethyl 5-methyl hexanoate, 10236-10-9 [thegoodscentscompany.com]

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl 5-Methylhexanoate Using Immobilized Lipase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methylhexanoate is a branched-chain fatty acid ester with potential applications as a flavoring agent and as a synthon in the pharmaceutical and cosmetic industries. Traditional chemical synthesis routes often involve harsh conditions and the use of hazardous reagents. The enzymatic synthesis of esters, utilizing lipases as biocatalysts, presents a green, highly selective, and efficient alternative. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) can effectively catalyze esterification reactions in non-aqueous media under mild conditions.

This document provides a detailed protocol for the synthesis of ethyl 5-methylhexanoate from 5-methylhexanoic acid and ethanol (B145695), catalyzed by an immobilized lipase (B570770). The use of an immobilized enzyme, such as Novozym® 435 (Candida antarctica Lipase B immobilized on an acrylic resin), is highlighted due to its high stability, ease of recovery, and potential for reuse, which are critical for developing sustainable and economically viable processes.[1][2]

Principle of the Reaction

The enzymatic synthesis of ethyl 5-methylhexanoate is a direct esterification reaction. The lipase facilitates the condensation of the carboxylic acid (5-methylhexanoic acid) and the alcohol (ethanol) to form the corresponding ester and water. The reaction is reversible, and the equilibrium can be shifted towards the product side by removing water from the reaction medium or by using an excess of one of the substrates.

Reaction Scheme:

Data Presentation

Due to the limited availability of direct quantitative data for the synthesis of ethyl 5-methylhexanoate, the following tables are based on optimized conditions and results from the synthesis of a structurally similar branched-chain ester, 2-ethylhexyl 2-methylhexanoate, using Novozym® 435.[3] These values provide a strong starting point for optimization.

Table 1: Optimized Reaction Conditions for Branched-Chain Ester Synthesis [3]

| Parameter | Recommended Value/Range | Notes |

| Biocatalyst | Novozym® 435 (Immobilized Candida antarctica Lipase B) | A robust and widely used commercial biocatalyst for esterification.[2] |

| Substrates | 5-Methylhexanoic Acid & Ethanol | High purity substrates are recommended. |

| Substrate Molar Ratio | 1:1.1 to 1:1.2 (Acid:Alcohol) | A slight excess of the less volatile substrate (acid) or removal of the more volatile product (water) can drive the reaction. In the analogous case, an excess of alcohol was used to compensate for evaporation at high temperatures.[3] |

| Enzyme Concentration | 2.5% - 5.0% (w/w of total substrates) | Higher concentrations can increase the reaction rate but also the cost. |

| Reaction Medium | Solvent-free | Reduces downstream processing and environmental impact.[3] |

| Temperature | 60 - 80 °C | Higher temperatures increase the reaction rate but may affect enzyme stability over long-term use.[3] |

| Agitation Speed | 200 - 350 rpm | Adequate mixing is crucial to overcome mass transfer limitations without damaging the immobilized enzyme beads. |

| Reaction Time | 5 - 24 hours | Dependent on other parameters; should be monitored for conversion. |

Table 2: Expected Outcomes and Performance Metrics [1][3]

| Metric | Target Value | Method of Determination |

| Conversion (%) | >95% | Gas Chromatography (GC-FID) by monitoring the disappearance of the limiting substrate. |

| Product Yield (%) | >90% | Isolated yield after purification. |

| Enzyme Reusability | >70% activity after 5-6 cycles | Measurement of initial reaction rate or final conversion in successive batch reactions.[3] |

| Productivity | >200 kg product / kg biocatalyst (after 6 cycles) | Calculated based on the total amount of product synthesized over the lifespan of the enzyme.[3] |

Experimental Protocols

This section provides a detailed step-by-step methodology for the synthesis, monitoring, and analysis of ethyl 5-methylhexanoate.

Protocol 1: Enzymatic Esterification of 5-Methylhexanoic Acid

Materials:

-

5-Methylhexanoic acid (≥99% purity)

-

Ethanol (anhydrous, ≥99.5% purity)

-

Novozym® 435 (or other immobilized lipase)

-

Hexane (for GC analysis)

-

Internal Standard for GC (e.g., Tetradecane)

-

Molecular sieves (3Å, activated) - Optional, for water removal

Equipment:

-

Jacketed glass reactor or round-bottom flask with a magnetic stirrer and heating mantle/oil bath

-

Temperature controller and probe

-

Condenser (if operating at the boiling point of ethanol)

-

Syringes for sampling

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Reactor Setup: Set up the jacketed glass reactor or round-bottom flask with a temperature controller and magnetic stirrer.

-

Substrate Addition: To the reactor, add 5-methylhexanoic acid and ethanol. For a 10 g scale reaction, this would be approximately 10 g of 5-methylhexanoic acid and a corresponding molar equivalent of ethanol (e.g., a 1:1.1 molar ratio).

-

Enzyme Addition: Add the immobilized lipase (e.g., 2.5% w/w of the total substrate mass).

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 70 °C) and begin stirring at a constant rate (e.g., 350 rpm).[3] If operating under conditions where ethanol might evaporate, a condenser should be fitted to the reactor.

-

Reaction Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot (approx. 10-20 µL) of the reaction mixture.

-

Sample Preparation for GC Analysis: Dilute the aliquot in a known volume of a suitable solvent (e.g., 1 mL of hexane) containing an internal standard. Centrifuge the sample to pellet the enzyme beads before injecting the supernatant into the GC.

-

Reaction Completion: Continue the reaction until the conversion of 5-methylhexanoic acid plateaus or reaches the desired level (e.g., >95%), as determined by GC analysis.

-

Enzyme Recovery: Once the reaction is complete, stop the heating and stirring. Allow the enzyme beads to settle and decant the liquid product. Alternatively, the mixture can be filtered to recover the immobilized enzyme.

-

Enzyme Washing and Storage: Wash the recovered enzyme beads with a non-polar solvent (e.g., hexane) to remove residual substrates and products. Dry the beads under vacuum and store them in a desiccator for reuse.[1]

-

Product Purification: The crude product can be purified by vacuum distillation to remove unreacted starting materials and yield pure ethyl 5-methylhexanoate.

Protocol 2: Gas Chromatography (GC-FID) Analysis

GC Conditions (Example):

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Hydrogen.[4]

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

Quantification: The conversion of 5-methylhexanoic acid can be calculated by monitoring the decrease in its peak area relative to the peak area of an internal standard over time.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the enzymatic synthesis of ethyl 5-methylhexanoate.

Caption: Experimental workflow for the lipase-catalyzed synthesis of ethyl 5-methylhexanoate.

Reaction Mechanism Overview

The following diagram outlines the simplified Ping-Pong Bi-Bi mechanism, which is often used to describe lipase-catalyzed esterification.

Caption: Simplified reaction mechanism for lipase-catalyzed esterification.

References

- 1. scielo.br [scielo.br]

- 2. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 3. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idus.us.es [idus.us.es]

Application Note: Quantitative Analysis of Ethyl 5-Methylhexanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction